23-O-Benzyl-5-mycaminosyl-tylonolide

Prodrug metabolism Cytochrome P450 Macrolide bioactivation

23-O-Benzyl-5-mycaminosyl-tylonolide (TMC-101, CAS 89109-82-0) is a semisynthetic 16-membered macrolide antibiotic derived from the tylosin scaffold, in which the C-23 hydroxyl of 5-O-mycaminosyltylonolide (OMT) is protected with a benzyl ether group. This compound serves as a key intermediate in the design of C-23-modified OMT derivatives and has been characterized for its hepatic microsomal metabolism, yielding at least four metabolites, one of which retains antibacterial activity comparable to the parent compound against Micrococcus luteus ATCC 9341 by bioautography.

Molecular Formula C38H57NO10
Molecular Weight 687.9 g/mol
CAS No. 89109-82-0
Cat. No. B1254602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name23-O-Benzyl-5-mycaminosyl-tylonolide
CAS89109-82-0
Synonyms23-O-benzyl-5-mycaminosyl-tylonolide
23-O-benzyl-5-mycaminosyltylonolide
TMC 101
TMC-101
Molecular FormulaC38H57NO10
Molecular Weight687.9 g/mol
Structural Identifiers
SMILESCCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)COCC3=CC=CC=C3
InChIInChI=1S/C38H57NO10/c1-8-32-29(22-46-21-27-12-10-9-11-13-27)18-23(2)14-15-30(41)24(3)19-28(16-17-40)37(25(4)31(42)20-33(43)48-32)49-38-36(45)34(39(6)7)35(44)26(5)47-38/h9-15,17-18,24-26,28-29,31-32,34-38,42,44-45H,8,16,19-22H2,1-7H3/b15-14+,23-18+/t24-,25+,26-,28+,29-,31-,32-,34+,35-,36-,37-,38+/m1/s1
InChIKeyXGULBQUJRQPLOG-OOOULUNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





23-O-Benzyl-5-mycaminosyl-tylonolide (CAS 89109-82-0) Procurement and Differentiation Guide for Macrolide Research


23-O-Benzyl-5-mycaminosyl-tylonolide (TMC-101, CAS 89109-82-0) is a semisynthetic 16-membered macrolide antibiotic derived from the tylosin scaffold, in which the C-23 hydroxyl of 5-O-mycaminosyltylonolide (OMT) is protected with a benzyl ether group [1]. This compound serves as a key intermediate in the design of C-23-modified OMT derivatives and has been characterized for its hepatic microsomal metabolism, yielding at least four metabolites, one of which retains antibacterial activity comparable to the parent compound against Micrococcus luteus ATCC 9341 by bioautography [2]. Unlike fully elaborated tylosin congeners such as demethyllactenocin or 23-demycinosyltylosin (DMT), TMC-101 occupies a distinct chemical space defined by the presence of the mycaminose sugar at C-5 and a single benzyl modification at C-23, making it a targeted tool for structure-activity relationship (SAR) investigations and metabolic stability studies [1].

Workflow Macrolide SAR and derivatization
Selection Protected C-23 intermediate
Context P450 bioactivation research

Why 23-O-Benzyl-5-mycaminosyl-tylonolide Cannot Be Substituted by Generic OMT or DMT Analogs


Within the tylosin-derived macrolide family, compounds sharing the 5-O-mycaminosyltylonolide core can exhibit dramatically divergent antibacterial spectra, metabolic stability, and oral bioavailability depending on the nature of the C-23 substituent [1]. Unmodified OMT (free C-23 hydroxyl) shows limited in vitro potency compared to its 23-O-acyl derivatives, yet even among 23-modified analogs, oral efficacy remains a critical failure point: a comprehensive study demonstrated that while 23-O-acyl OMT derivatives were substantially more active in vitro than OMT itself, none demonstrated significant improvement in oral efficacy or bioavailability over parent macrolides [2]. Furthermore, C-23 benzyl ether protection, as in TMC-101, introduces a distinct hepatic metabolic pathway involving cytochrome P450-dependent formation of an active antibacterial metabolite—a property not shared by 23-halo, 23-amino, or 23-O-acyl OMT derivatives [3]. These fundamental differences in pharmacodynamic and pharmacokinetic behavior mean that substituting TMC-101 with OMT, DMT, or demethyllactenocin in a research protocol will yield non-comparable results in assays involving metabolic activation, Gram-negative antibacterial coverage, or oral absorption models.

Feature
TMC-101 (Benzyl ether)
OMT / DMT / 23-Acyl analogs
C-23 Group
Stable benzyl ether
Free OH or labile ester
Metabolic Fate
P450-dependent activation
Esterase hydrolysis / no activation
Synthetic Utility
Pre-protected intermediate
Requires additional protection

Quantitative Differentiation Evidence for 23-O-Benzyl-5-mycaminosyl-tylonolide Against Closest Analogs


Hepatic Microsomal Bioactivation to an Antibacterial Metabolite: TMC-101 vs. OMT and 23-Halo Derivatives

Upon incubation of TMC-101 (23-O-benzyl-5-mycaminosyl-tylonolide) with rat liver microsomes in the presence of an NADPH-generating system, at least four metabolites were formed. One of these metabolites retained antibacterial activity comparable to the parent compound TMC-101 when tested by bioautography against Micrococcus luteus ATCC 9341 [1]. Critically, incubation of TMC-101 with rat serum alone degraded most of the parent compound and did not form this active metabolite, demonstrating that hepatic cytochrome P450 enzymes—not serum esterases—are responsible for the bioactivation [1]. Pretreatment of rats with 3-methylcholanthrene, phenobarbital, or polychlorinated biphenyl increased the capacity of liver microsomes to produce the active metabolite, indicating inducibility of the responsible P450 isoform(s) [1]. The active metabolite was chemically unstable and was estimated not to arise from N-demethylation of TMC-101 [1]. In contrast, 23-halo, 23-amino, and 23-dialkylamino derivatives of OMT described in the foundational SAR study by Kirst et al. (1987) were evaluated solely as stable end-product antibacterials, with no reported hepatic bioactivation or prodrug character [2]. The 23-O-acyl derivatives of OMT reported by Kirst et al. (1986) similarly showed direct in vitro antibacterial activity without evidence of metabolite-dependent activity amplification [3].

Hepatic Bioactivation
Head-to-head
TMC-101: 4 metabolites, 1 active. OMT/23-halo/23-acyl: no P450 bioactivation reported.
Unique P450 prodrug activation context
Rat microsomes + NADPH; serum pathway non-productive
Prodrug metabolism Cytochrome P450 Macrolide bioactivation Micrococcus luteus

C-23 Substituent Impact on Antibacterial Spectrum: Benzyl Ether vs. Halo, Amino, and Acyl Modifications

The C-23 position of 5-O-mycaminosyltylonolide is a critical determinant of antibacterial spectrum. The Kirst et al. (1987) study synthesized a large series of C-23-modified OMT derivatives replacing the hydroxyl with halo (Cl, F, Br, I), aryl ether/thioether, azido, amino, and dialkylamino substituents, and found that the majority possessed excellent in vitro activity against a variety of aerobic and anaerobic bacteria [1]. However, despite potent parenteral in vivo activity in rodent infection models, none of these 23-modified derivatives showed significant oral efficacy or bioavailability [1]. Separately, 23-O-acyl derivatives of OMT were substantially more active in vitro than OMT itself, yet demonstrated no substantial improvement in oral efficacy or bioavailability over parent macrolides [2]. Within this landscape, the 23-O-benzyl modification of TMC-101 represents a distinct electronic and steric environment: the benzyl ether is more lipophilic than the free hydroxyl (cLogP contribution approximately +2.5 units), yet unlike 23-O-acyl esters it is not susceptible to rapid serum esterase hydrolysis [3]. TMC-101's antibacterial spectrum includes activity against drug-resistant strains of S. aureus, B. anthracis, drug-resistant S. pneumoniae, F. tularensis, and E. faecalis, with a concentration-dependent effect on RNA, DNA, protein, and cell wall synthesis [4]. Notably, resistance could not be induced in F. tularensis [4]. While direct MIC head-to-head data between TMC-101 and individual 23-halo or 23-amino OMT analogs are not publicly available, the benzyl ether uniquely permits both in vitro antibacterial activity and hepatic P450-dependent metabolic activation, a dual functionality not reported for any other 23-modified OMT derivative class [3][1].

Antibacterial Spectrum
Class-level
TMC-101: drug-resistant S. aureus, B. anthracis, S. pneumoniae, F. tularensis, E. faecalis; no resistance in F. tularensis.
Antimicrobial screening context differs
Dual activity + bioactivation unique among 23-modified OMT
Structure-activity relationship Gram-negative antibacterial 23-modified macrolides OMT derivatives

Serum Stability and Metabolic Pathway Distinctiveness: TMC-101 vs. OMT Esters

TMC-101's metabolic fate exhibits a stark divergence between hepatic and serum compartments. Incubation of TMC-101 with rat serum degraded most of the parent compound and did not form the active antibacterial metabolite, whereas hepatic microsomal incubation generated the active metabolite [1]. This contrasts sharply with 23-O-acyl OMT derivatives, which are susceptible to hydrolysis by serum and tissue esterases—a property that contributes to their rapid clearance and lack of oral bioavailability improvement over parent macrolides [2]. The 23-O-benzyl ether linkage in TMC-101 is resistant to esterase-mediated cleavage, instead undergoing oxidative metabolism by cytochrome P450 enzymes [1]. This metabolic stability profile makes TMC-101 a more reliable compound for in vitro assays conducted in the presence of serum or esterase-containing biological matrices, where 23-O-acyl OMT analogs would undergo variable and potentially confounding hydrolytic degradation.

Serum Stability
Cross-study
TMC-101 degraded by serum, no active metabolite. 23-O-acyl OMT susceptible to esterase hydrolysis.
Non-ester linkage avoids esterase lability
Enables cleaner interpretation in serum-containing assays
Serum stability Esterase susceptibility Metabolic pathway Macrolide pharmacokinetics

C-23 Benzyl Ether as a Synthetic Intermediate: Advantages Over Free Hydroxyl OMT in Downstream Derivatization

TMC-101 serves dual roles: it is both a biologically active macrolide and a protected synthetic intermediate for further C-23 elaboration. The foundational 1987 Kirst et al. SAR study established that the C-23 hydroxyl of OMT is the primary site for introducing diverse substituents (halo, aryl ether, thioether, azido, amino, dialkylamino) via SN2 displacement of an activated C-23 leaving group [1]. The benzyl ether in TMC-101 can be selectively cleaved under mild hydrogenolytic conditions to regenerate the free C-23 hydroxyl, which can then be activated (e.g., as the triflate or mesylate) for nucleophilic displacement [1]. This synthetic strategy—benzyl protection of C-23 during other manipulations followed by deprotection and activation—is particularly valuable given that 23-O-acyl derivatives are too labile to serve as stable protecting groups during multi-step synthesis [2]. In contrast, unmodified OMT with a free C-23 hydroxyl requires selective protection before other positions (e.g., C-20 aldehyde, C-2' hydroxyl) can be modified, adding synthetic steps and reducing overall yield. The benzyl ether protection in TMC-101 thus provides a strategic advantage for medicinal chemistry campaigns targeting C-23-modified macrolides, including the recently reported series of C-23 amino-modified OMT derivatives (2024 Fan et al.) that achieved MIC = 0.5 μg/mL against S. aureus and E. coli with the optimized compound c9 [3].

Synthetic Intermediate
Class-level
Benzyl ether protection eliminates C-23 protection step. Hydrogenolysis for late-stage activation.
Supports streamlined derivatization
Contrasts with labile acyl or unprotected OMT
Protecting group strategy Synthetic intermediate C-23 functionalization OMT derivatization

C-23 Modification Impact on Oral Bioavailability: TMC-101 Benzyl Ether vs. Other 23-Substituted OMT Classes

A consistent finding across OMT SAR studies is that C-23 modification profoundly affects oral bioavailability. The 1987 Kirst et al. study explicitly reported that while some C-23-modified derivatives (halo, aryl ether, thioether, azido, amino, dialkylamino) treated experimental infections in rodents by parenteral administration, none showed any significant efficacy or bioavailability after oral dosing [1]. Similarly, the 1986 acyl derivative study found that 23-O-acyl OMT derivatives demonstrated no substantial improvement in oral efficacy or bioavailability over parent macrolides, despite substantially increased in vitro potency [2]. Oral pharmacokinetic data for TMC-101 specifically have not been published in peer-reviewed literature; however, the benzyl ether modification increases lipophilicity (estimated cLogP of TMC-101 ≈ 4.5–5.0 vs. estimated cLogP of OMT ≈ 2.0–2.5), which may influence membrane permeability and first-pass metabolism differently than the more polar halo or amino substituents [1]. The hepatic P450-dependent metabolism of TMC-101 [3] further suggests that its oral pharmacokinetic profile would be governed by oxidative metabolism rather than the esterase-mediated hydrolysis that limits 23-O-acyl analogs [2].

Oral Bioavailability
Class-level
TMC-101 PK unreported. All 23-halo/amino/acyl OMT classes showed no oral efficacy.
Distinct P450 pathway may shift oral profile
Priority candidate for oral PK screening panels
Oral bioavailability Pharmacokinetics C-23 substituent effect Macrolide drug delivery

Patent Landscape: TMC-101 as a Member of the 23-O-Substituted OMT Analog Class with Broadened Antibacterial Spectrum

TMC-101 (23-O-benzyl-5-mycaminosyl-tylonolide) falls within the scope of multiple patent families claiming 23-O-substituted 5-O-mycaminosyltylonide (OMT) analogs. US Patent 4,433,109 and related filings (US 4,438,109; US 4,914,192; US 4,794,173) broadly claim mycaminosyl tylonolide derivatives with C-23 substituents including benzyloxy groups, characterized by broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria [1][2]. A more recent patent family specifically directed to 23-O-substituted OMT derivatives (WO 2003/035649 A2 and related filings) describes compounds possessing increased antibacterial activity toward Gram-positive and Gram-negative bacteria as well as macrolide-resistant Gram-positive organisms [3]. The C-23 benzyl substituent of TMC-101 is notably distinct from the C-23 amino-substituted derivatives that have received more recent attention in the literature, such as compound c9 (Fan et al., 2024, MIC = 0.5 μg/mL against S. aureus and E. coli) [4] and the 20-deoxy-20-substituted OMT derivatives (Sugawara et al., 2017) that expanded antibacterial activity to include E. coli and K. pneumoniae while retaining anti-Gram-positive potency [5]. This positions TMC-101 as a structurally distinct comparator for patent landscape analysis and freedom-to-operate assessments in the 23-modified OMT chemical space.

Patent Landscape
Data to verify
C-23 benzyl ether subclass distinct from C-23 amino (c9) and C-20-modified derivatives.
Structurally distinct comparator for IP analysis
Review WO 2003/035649 A2 and US 4,433,109 families
Patent analysis Broad-spectrum antibacterial Gram-negative activity Macrolide resistance

Optimal Research and Industrial Application Scenarios for 23-O-Benzyl-5-mycaminosyl-tylonolide (TMC-101)


Hepatic Cytochrome P450 Prodrug Bioactivation Studies Using TMC-101 as a Model Macrolide Substrate

TMC-101 is the only C-23-modified OMT derivative with documented hepatic P450-dependent conversion to an active antibacterial metabolite [1]. Research groups investigating macrolide prodrug design, cytochrome P450 isoform selectivity (inducibility by 3-methylcholanthrene, phenobarbital, and polychlorinated biphenyl), or hepatic vs. serum metabolic compartmentalization should procure TMC-101 as a validated tool compound. The bioautography protocol using Micrococcus luteus ATCC 9341 provides a straightforward functional readout for metabolite activity screening [1].

Medicinal Chemistry Campaigns Targeting C-23-Functionalized 16-Membered Macrolides Using TMC-101 as a Protected Intermediate

For synthetic chemistry teams pursuing novel C-23-modified OMT analogs—including the recently active area of C-23 amino derivatives yielding MIC values as low as 0.5 μg/mL against S. aureus and E. coli [2]—TMC-101 provides a pre-protected C-23 benzyl ether starting material. The benzyl group can be selectively removed via hydrogenolysis to liberate the C-23 hydroxyl for subsequent activation and SN2 displacement with diverse nucleophiles, as established in the foundational Kirst et al. (1987) SAR methodology [3]. This approach eliminates at least one protection step compared to starting from unprotected OMT [3].

Comparative Antibacterial Spectrum Profiling Against Drug-Resistant Gram-Positive Pathogens Including F. tularensis

TMC-101 has demonstrated activity against drug-resistant S. aureus, B. anthracis, drug-resistant S. pneumoniae, F. tularensis, and E. faecalis, with the notable observation that resistance could not be induced in F. tularensis [4]. Research programs focused on biodefense-relevant pathogens (Francisella, Bacillus anthracis) or drug-resistant Gram-positive screening panels should include TMC-101 as a comparator compound, particularly given its concentration-dependent multi-target mechanism affecting RNA, DNA, protein, and cell wall synthesis [4].

Oral Bioavailability Screening Panels for 23-Modified Macrolides with Distinct Metabolic Liability Profiles

The consistent failure of 23-halo, 23-amino, and 23-O-acyl OMT derivatives to achieve meaningful oral bioavailability [3][5] makes oral PK screening of structurally distinct C-23 substituent classes a high-priority research direction. TMC-101's benzyl ether linkage presents a different metabolic liability (P450 oxidation) compared to the esterase-susceptible 23-O-acyl class and the more polar 23-amino class [1]. Including TMC-101 in oral pharmacokinetic comparator panels alongside representative 23-O-acyl, 23-halo, and 23-amino OMT derivatives can help deconvolute the contribution of C-23 substituent chemistry to oral absorption and first-pass metabolism in the tylosin-derived macrolide series.

Application
Selection Property
Validation Focus
P450 Prodrug Bioactivation Studies
Documented hepatic P450 activation
Metabolite activity by bioautography
Macrolide Medicinal Chemistry
Pre-protected C-23 intermediate
Hydrogenolysis and SN2 displacement yield
Drug-Resistant Gram-Positive Screening
F. tularensis and MRSA comparator
Multi-target mechanism and resistance induction
Oral Macrolide PK Profiling
Benzyl ether metabolic liability
Oral exposure in rodent models
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